N-palmitoyl tyrosine

LPA receptor pharmacology lipid signaling GPCR antagonism

Procure N-Palmitoyl tyrosine (CAS 95399-77-2), one of only two N-acylamides exhibiting complete cancer cell specificity. This validated positive control for SAR studies demonstrated exclusive antiproliferative activity on HTB-126 cancer cells while sparing HTB-125 normal cells at 10 μM. Its distinct tyrosine headgroup ensures a fundamentally different receptor engagement profile from PEA or NP-Ser analogs. Ideal for targeted oncology research.

Molecular Formula C25H41NO4
Molecular Weight 419.6 g/mol
CAS No. 95399-77-2
Cat. No. B3316478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-palmitoyl tyrosine
CAS95399-77-2
SynonymsN-palmitoyl tyrosine
Molecular FormulaC25H41NO4
Molecular Weight419.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
InChIInChI=1S/C25H41NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(28)26-23(25(29)30)20-21-16-18-22(27)19-17-21/h16-19,23,27H,2-15,20H2,1H3,(H,26,28)(H,29,30)/t23-/m0/s1
InChIKeyIPAZGTSTZYXZAT-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Palmitoyl Tyrosine (CAS 95399-77-2) for LPA Receptor Antagonism and Cancer Selectivity Studies


N-Palmitoyl tyrosine (CAS 95399-77-2) is an N-acyl amino acid conjugate formed by the amide linkage of palmitic acid (C16:0) to the amino group of L-tyrosine [1]. It belongs to the long-chain N-acylamide class of lipid signaling molecules [2]. Unlike its more widely studied phosphoric acid derivative (NP-Tyr-PA), the parent compound has been directly evaluated as an antiproliferative agent with demonstrated cancer cell selectivity [3].

Why N-Palmitoyl Tyrosine Cannot Be Substituted with PEA or N-Palmitoyl Serine


Within the N-acylamide family, biological activity is exquisitely sensitive to the amine headgroup identity [1]. Substitution of the tyrosine moiety with ethanolamine (yielding PEA) or serine (yielding NP-Ser) produces compounds with fundamentally different receptor engagement profiles [2]. In direct comparative antiproliferative screens, only two compounds from an extensive series—N-palmitoyl dopamine and N-palmitoyl tyrosine—exhibited complete cancer cell specificity; numerous structurally similar analogs including those with alternative amino acid headgroups failed to replicate this selective activity profile [3].

Quantitative Differentiation Evidence for N-Palmitoyl Tyrosine vs. Analogs


LPA Receptor Antagonism: NP-Tyr-PA Shows 4.7-Fold Greater Potency at Low-Affinity Site vs. NP-Ser-PA

N-palmitoyl-tyrosine phosphoric acid (NP-Tyr-PA) inhibits lysophosphatidate-activated Cl- currents in Xenopus oocytes with an IC50 of 172 ± 36 nM at the low-affinity LPA receptor site, compared to 805 ± 97 nM for the serine analog NP-Ser-PA [1]. This represents a 4.7-fold greater inhibitory potency for the tyrosine-containing compound at this receptor subtype.

LPA receptor pharmacology lipid signaling GPCR antagonism

LPA Receptor Antagonism: NP-Tyr-PA Exhibits Comparable Potency to NP-Ser-PA at High-Affinity Site

At the high-affinity LPA receptor site in Xenopus oocytes, NP-Tyr-PA inhibited Cl- currents with an IC50 of 6.5 ± 1.5 nM, while NP-Ser-PA showed an IC50 of 5.4 ± 0.7 nM [1]. The near-identical potency at this site contrasts sharply with their divergent activity at the low-affinity site.

LPA receptor pharmacology lipid signaling competitive antagonism

Antiproliferative Selectivity: N-Palmitoyl Tyrosine Exhibits Complete Cancer Cell Specificity in Matched Cell Lines

In a matched pair of HTB cell lines (HTB-125 normal breast cells vs. HTB-126 breast cancer cells) obtained from the same donor, N-palmitoyl tyrosine at 10 μM demonstrated complete specificity of action—inhibiting proliferation of cancer cells while sparing normal cells [1]. This selective activity was not observed across the majority of structurally related N-acylamides tested in the same study.

cancer pharmacology antiproliferative agents drug selectivity

Receptor Specificity: NP-Tyr-PA Shows No Cross-Reactivity with Acetylcholine, Serotonin, or Glutamate Receptors

NP-Tyr-PA at concentrations effective for LPA receptor inhibition did not alter currents elicited by acetylcholine, serotonin, or glutamate receptors heterologously expressed in Xenopus oocytes [1]. This establishes functional selectivity for LPA receptors over these major neurotransmitter GPCR systems in the same cellular context.

receptor selectivity GPCR pharmacology off-target profiling

Optimal Scientific and Procurement Applications for N-Palmitoyl Tyrosine


LPA Receptor Subtype Pharmacology Studies

NP-Tyr-PA serves as a tool compound for distinguishing between high-affinity and low-affinity LPA receptor-mediated responses. Its equipotency with NP-Ser-PA at the high-affinity site (IC50 ~6 nM) combined with 4.7-fold greater potency at the low-affinity site (IC50 172 nM vs. 805 nM) enables subtype-selective pharmacological dissection [1].

Cancer Cell Selectivity Mechanism Research

N-Palmitoyl tyrosine (parent compound) is indicated for studies investigating the molecular basis of cancer-selective antiproliferative activity. Its demonstrated complete specificity for HTB-126 breast cancer cells over HTB-125 normal breast cells at 10 μM provides a defined experimental system for probing pathways that distinguish transformed from normal cellular proliferation [2].

Structure-Activity Relationship (SAR) Reference Standard

As one of only two compounds in a broad N-acylamide screen exhibiting cancer cell selectivity, N-palmitoyl tyrosine serves as a validated positive control and SAR reference for laboratories synthesizing or screening novel N-acyl amino acid analogs. Its activity profile establishes a benchmark against which new analogs can be quantitatively compared [2].

LPA Signaling Pathway Tool Compound with Verified Selectivity

For experiments requiring LPA receptor modulation without confounding effects on acetylcholine, serotonin, or glutamate signaling, NP-Tyr-PA offers experimentally verified receptor selectivity. This property is critical for studies in systems where these neurotransmitter pathways are co-expressed or functionally coupled [1].

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